molecular formula C10H7F3N2O B13471832 2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone

2,2,2-Trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B13471832
M. Wt: 228.17 g/mol
InChI Key: MNUUOPPVLFCYHA-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is a compound characterized by the presence of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a trifluoromethylating agent. Common synthetic routes include:

    Nucleophilic Trifluoromethylation: This method involves the use of nucleophilic trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base.

    Electrophilic Trifluoromethylation: This method uses electrophilic trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique chemical structure makes it a candidate for the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolo[2,3-b]pyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)phenyl]methyl}-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
  • **2,2,2-trifluoro-1-{1-[4-methoxybenzenesulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one

Uniqueness

2,2,2-trifluoro-1-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is unique due to its specific combination of a trifluoromethyl group and a pyrrolo[2,3-b]pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H7F3N2O/c1-15-5-7(8(16)10(11,12)13)6-3-2-4-14-9(6)15/h2-5H,1H3

InChI Key

MNUUOPPVLFCYHA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)C(F)(F)F

Origin of Product

United States

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